1,2,4,5-Benzenetetramine

Vue d'ensemble

Description

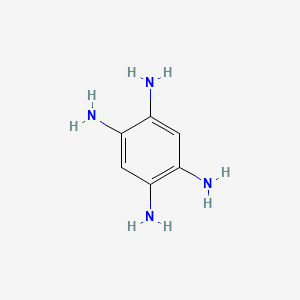

1,2,4,5-Benzenetetramine, also known as 1,2,4,5-tetraaminobenzene, is an organic compound with the molecular formula C6H10N4. It is a derivative of benzene where four amino groups are substituted at the 1, 2, 4, and 5 positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,4,5-Benzenetetramine can be synthesized through several methods. One common approach involves the reduction of 1,2,4,5-tetranitrobenzene using hydrogen in the presence of a catalyst such as platinum or palladium. The reaction is typically carried out in an inert atmosphere to prevent oxidation .

Another method involves the reaction of 1,2,4,5-tetraaminobenzene tetrahydrochloride with formic acid at elevated temperatures. This reaction yields this compound as a product .

Industrial Production Methods

Industrial production of this compound often involves the reduction of 1,2,4,5-tetranitrobenzene using hydrogen gas in the presence of a metal catalyst. The process is carried out in large reactors under controlled conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

1,2,4,5-Benzenetetramine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form tetrahydro derivatives.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a metal catalyst such as platinum or palladium.

Substitution: Electrophiles such as acyl chlorides and sulfonyl chlorides are commonly used.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Tetrahydro derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Applications in Materials Science

Polymer Production

- Polymeric Resins : 1,2,4,5-Benzenetetramine serves as a monomer for synthesizing poly-1,4-(2.5-dihydroxy) phenylene benzo diimidazole resin. This resin exhibits excellent spinnability and intrinsic viscosity greater than 12 dL/g . Its properties make it suitable for high-performance applications in aerospace and automotive industries.

Carbon Dots and Nanomaterials

- The compound is utilized as a novel source of carbon and nitrogen in synthesizing benzimidazole-linked polymers and carbon dots . These materials have implications in optoelectronics and biomedicine due to their unique optical properties.

Medicinal Chemistry Applications

Anticancer Activity

Numerous studies have highlighted the potential of this compound as an anticancer agent:

- Focal Adhesion Kinase Inhibition : The compound has been shown to inhibit focal adhesion kinase (FAK), a critical regulator of cancer cell proliferation and survival. In vitro studies indicate that it can significantly reduce the growth of various cancer cell lines including breast cancer, pancreatic tumors, neuroblastoma, colon cancer, and thyroid cancer .

- Case Study - Breast Cancer : In one study involving human breast cancer cells treated with Y15 at concentrations ranging from 10 to 25 μM, a marked decrease in cellular viability was observed . This suggests its potential for therapeutic applications in oncology.

Leishmaniasis Treatment

- As a precursor for synthesizing hexaazatrinaphthylene derivatives, this compound has been investigated for its efficacy against Leishmania species. The derivatives exhibited significant inhibitory effects on parasite proliferation with IC50 values indicating promising leishmanicidal activity .

Summary of Case Studies

Mécanisme D'action

The mechanism of action of 1,2,4,5-benzenetetramine involves its ability to donate and accept electrons due to the presence of multiple amino groups. This property makes it an effective reducing agent and a precursor for the synthesis of various polymers and nanomaterials. The compound can interact with metal ions and other electrophiles, forming stable complexes that are useful in various applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4-Benzenetetramine: Similar structure but different substitution pattern.

1,2,4,5-Tetraaminobenzene tetrahydrochloride: A salt form of 1,2,4,5-benzenetetramine.

1,2,3-Triaminobenzene: Contains three amino groups instead of four.

Uniqueness

This compound is unique due to its symmetrical structure and the presence of four amino groups, which provide it with distinct chemical properties. This makes it particularly useful in the synthesis of complex polymers and nanomaterials, as well as in various industrial applications .

Activité Biologique

1,2,4,5-Benzenetetramine, also known as Y15 or this compound tetrahydrochloride, is a small molecule that has garnered significant attention in the field of cancer research due to its selective inhibition of focal adhesion kinase (FAK). This compound exhibits notable antiproliferative effects across various human tumor cell lines and has been studied for its potential therapeutic applications.

This compound acts primarily as a selective FAK inhibitor . FAK is a non-receptor tyrosine kinase that plays a critical role in cellular adhesion and migration processes. By inhibiting the autophosphorylation of FAK at the Y397 site with an IC₅₀ of approximately 1 μM, this compound disrupts cellular adhesion and promotes cell detachment in vitro . This mechanism is particularly relevant in cancer biology, where altered adhesion properties can contribute to tumor progression and metastasis.

Antiproliferative Activity

The biological activity of this compound has been extensively evaluated in various studies:

- In vitro Studies : The compound has shown significant antiproliferative effects against multiple cancer cell lines including breast cancer, pancreatic cancer, neuroblastoma, colon cancer, and thyroid cancer. For instance, it inhibited cellular viability in breast cancer cells at concentrations around 10 μM and in neuroblastoma cells within a range of 10 to 25 μM .

- In vivo Studies : In animal models, this compound has been demonstrated to decrease tumor growth significantly. For example, Golubovskaya et al. reported that treatment with this compound led to reduced tumor sizes in xenograft models of breast cancer .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Breast Cancer : In one study involving breast cancer cell lines, treatment with Y15 resulted in a marked reduction in cell proliferation and increased rates of apoptosis. The underlying mechanism was linked to the inhibition of FAK signaling pathways which are often upregulated in aggressive breast tumors .

- Pancreatic Cancer : Another study indicated that Y15 significantly inhibited the growth of pancreatic tumor cells both in vitro and in vivo. The findings suggest that targeting FAK could be a viable strategy for treating pancreatic cancer which is notoriously difficult to manage .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound across different studies:

| Study | Cell Type | IC₅₀ (μM) | Effect Observed |

|---|---|---|---|

| Golubovskaya et al. (2008) | Breast Cancer Cells | ~10 | Decreased proliferation and promoted apoptosis |

| Hochwald et al. (2013) | Pancreatic Cancer Cells | ~5 | Significant inhibition of tumor growth |

| Aoyama et al. (2013) | Neuroblastoma Cells | 10-25 | Inhibition of cell viability |

| Tsai et al. (2013) | Endometrial Cancer Cells | ~15 | Induced cell migration through FAK activation |

Propriétés

IUPAC Name |

benzene-1,2,4,5-tetramine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUAIBBBDSEVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80275759 | |

| Record name | 1,2,4,5-Benzenetetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3204-61-3 | |

| Record name | 1,2,4,5-Benzenetetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.